

An In-depth Technical Guide to the Physical Characteristics of Deuterated Nonylphenoxyacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Nonylphenoxy)acetic acid-d2**

Cat. No.: **B12402929**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated nonylphenoxyacetic acid (specifically, **2-(4-Nonylphenoxy)acetic acid-d2**) is a stable isotope-labeled version of nonylphenoxyacetic acid. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, makes it a valuable tool in various scientific disciplines, particularly in drug development and metabolic research.^{[1][2][3][4][5]} The increased mass of deuterium can alter the pharmacokinetic profile of a molecule, a phenomenon known as the kinetic isotope effect, which can lead to improved metabolic stability and a more favorable therapeutic profile.^{[3][4]} Furthermore, deuterated compounds are extensively used as internal standards in quantitative bioanalysis, such as mass spectrometry, to ensure the accuracy and precision of pharmacokinetic data.^{[1][3]}

This technical guide provides a comprehensive overview of the known physical characteristics of deuterated nonylphenoxyacetic acid, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, which is expected to have very similar physical properties.

Core Physical and Chemical Properties

The fundamental identifiers and properties of **2-(4-Nonylphenoxy)acetic acid-d2** are summarized below.

Property	Value	Source
Chemical Name	2-(4-Nonylphenoxy)acetic acid-d2	MedChemExpress
CAS Number	1219798-75-0	MedChemExpress
Molecular Formula	C ₁₇ H ₂₄ D ₂ O ₃	MedChemExpress
Molecular Weight	280.40 g/mol	MedChemExpress

For comparison, the properties of the non-deuterated form are also presented.

Property	Value	Source
Chemical Name	2-(4-Nonylphenoxy)acetic acid	PubChem
CAS Number	3115-49-9	PubChem
Molecular Formula	C ₁₇ H ₂₆ O ₃	PubChem
Molecular Weight	278.39 g/mol	PubChem
Appearance	Solid or liquid	Hunan Russell Chemicals Technology Co.,Ltd
Density	1.017 g/cm ³	Biosynth

Note: Physical properties such as melting point, boiling point, and solubility are expected to be very similar between the deuterated and non-deuterated forms. However, slight variations may exist due to the increased mass of deuterium.

Experimental Protocols

This section details the methodologies for determining key physical characteristics of deuterated nonylphenoxyacetic acid.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

- Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute for a preliminary approximate measurement. For an accurate determination, the temperature is then raised slowly, at a rate of 1-2°C per minute, near the expected melting point.
- Data Recording: The temperature at which the first liquid appears and the temperature at which the solid is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1°C).

Determination of Solubility

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability.

Methodology:

- Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide).
- Procedure (Shake-Flask Method):
 - An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
 - The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered to remove any undissolved solid.

- Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is expressed in units of mg/mL or mol/L.

Spectral Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

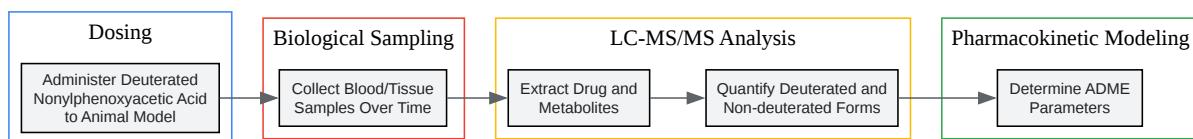
NMR spectroscopy is a powerful tool for structural elucidation and confirming deuteration.

Methodology:

- Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR: The absence or significant reduction of the signal corresponding to the protons at the deuterated positions confirms successful labeling. The chemical shifts of the remaining protons provide structural information.
- ^2H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the position of deuteration.
- ^{13}C NMR: The carbon spectrum provides information about the carbon skeleton of the molecule.

b. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

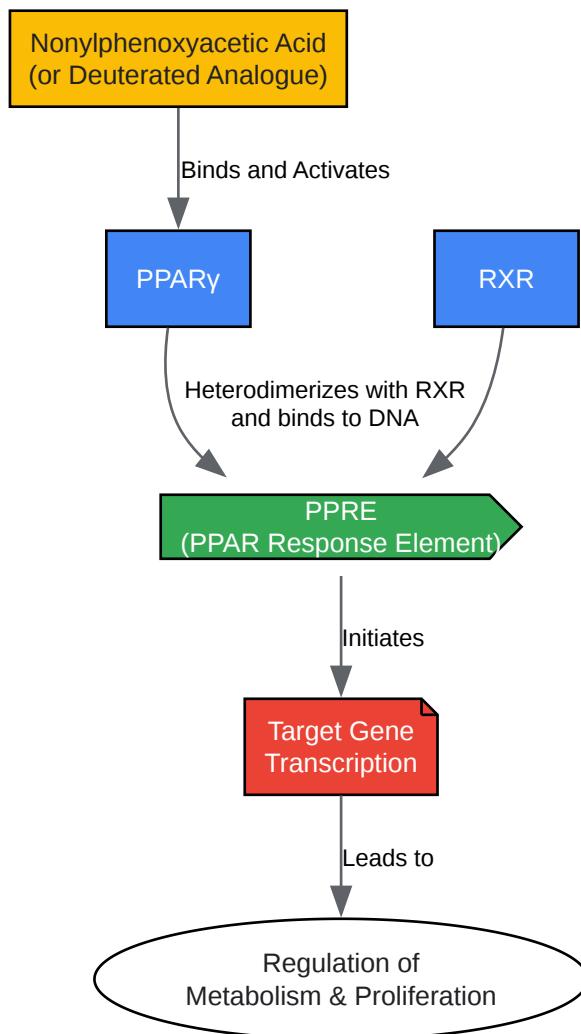

Methodology:

- Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), is used.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For **2-(4-nonylphenoxy)acetic acid-d2**, the molecular ion peak will be shifted by +2 mass units

compared to the non-deuterated compound, confirming the presence of two deuterium atoms.

Signaling Pathways and Experimental Workflows Application in Pharmacokinetic Studies

Deuterated compounds like nonylphenoxyacetic acid-d2 are instrumental in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical pharmacokinetic study using a deuterated compound.

Potential Interaction with PPAR_γ Signaling Pathway

Analogs of phenoxyacetic acid have been shown to act as partial agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR_γ), a nuclear receptor involved in regulating adipogenesis, metabolism, and cell proliferation.^[6] This suggests that nonylphenoxyacetic acid and its deuterated form may also interact with this pathway.

[Click to download full resolution via product page](#)

Caption: Simplified PPAR γ signaling pathway potentially modulated by nonylphenoxyacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterated Compounds [simsonpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy [bocsci.com]
- 5. gabarx.com [gabarx.com]
- 6. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPAR γ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of Deuterated Nonylphenoxyacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12402929#physical-characteristics-of-deuterated-nonylphenoxyacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com